molecular formula C22H28N2O3S B6573423 4-tert-butyl-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide CAS No. 946300-37-4

4-tert-butyl-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

Cat. No. B6573423
CAS RN: 946300-37-4
M. Wt: 400.5 g/mol
InChI Key: DZXUPTAXZVWPHQ-UHFFFAOYSA-N
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Description

The compound “4-tert-butyl-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide” is a complex organic molecule. It contains a benzamide group, which is a common motif in pharmaceutical drugs . It also contains a tert-butyl group, which is a bulky alkyl substituent that can influence the compound’s reactivity and interactions with biological targets .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide group, a tert-butyl group, and a tetrahydroquinoline group with an ethanesulfonyl substituent. These groups would likely confer specific physical and chemical properties to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the amide, sulfonamide, and tert-butyl groups. For example, the amide group might participate in condensation reactions, while the sulfonamide group could potentially undergo reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the amide and sulfonamide groups could potentially allow for hydrogen bonding, influencing its solubility and stability .

properties

IUPAC Name

4-tert-butyl-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c1-5-28(26,27)24-14-6-7-16-10-13-19(15-20(16)24)23-21(25)17-8-11-18(12-9-17)22(2,3)4/h8-13,15H,5-7,14H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZXUPTAXZVWPHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

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